N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide
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Overview
Description
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a formamide group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The formamide group can participate in hydrogen bonding, further influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized as a strong electron-withdrawing dopant in materials science.
Uniqueness
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide stands out due to its specific combination of trifluoromethyl and formamide groups, which confer unique chemical reactivity and biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific advancements.
Properties
Molecular Formula |
C16H11F6NO |
---|---|
Molecular Weight |
347.25 g/mol |
IUPAC Name |
N-[bis[4-(trifluoromethyl)phenyl]methyl]formamide |
InChI |
InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-10(2-6-12)14(23-9-24)11-3-7-13(8-4-11)16(20,21)22/h1-9,14H,(H,23,24) |
InChI Key |
KUKIRERMZYBCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)NC=O)C(F)(F)F |
Origin of Product |
United States |
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